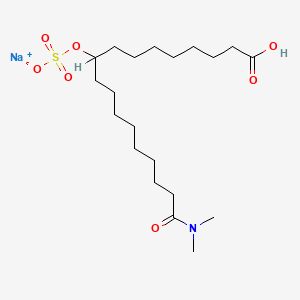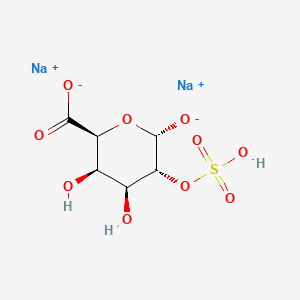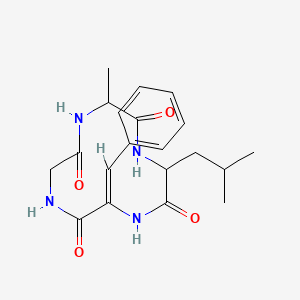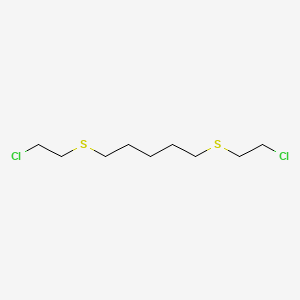
1,5-Bis(2-chloroethylthio)-n-pentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5-Bis(2-chloroethylthio)-n-pentane is an organosulfur compound with the molecular formula C9H18Cl2S2. This compound is known for its potential applications in various fields, including chemistry, biology, and medicine. It is structurally characterized by the presence of two chloroethylthio groups attached to a pentane backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,5-Bis(2-chloroethylthio)-n-pentane can be synthesized through a multi-step process involving the reaction of 1,5-dichloropentane with sodium thiolate. The reaction typically occurs in an organic solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows:
Cl-(CH2)5-Cl+2NaS(CH2CH2Cl)→Cl-(CH2CH2S-(CH2)5-S(CH2CH2Cl)+2NaCl
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and recrystallization.
Chemical Reactions Analysis
Types of Reactions
1,5-Bis(2-chloroethylthio)-n-pentane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the chloroethylthio groups to ethylthio groups.
Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) are employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Ethylthio derivatives.
Substitution: Azido and cyano derivatives.
Scientific Research Applications
1,5-Bis(2-chloroethylthio)-n-pentane has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of chemotherapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,5-Bis(2-chloroethylthio)-n-pentane involves its ability to form covalent bonds with nucleophilic sites in biological molecules. The chloroethylthio groups can alkylate DNA, proteins, and other cellular components, leading to various biological effects. The molecular targets include DNA bases, leading to cross-linking and disruption of DNA replication and transcription pathways.
Comparison with Similar Compounds
Similar Compounds
- 1,3-Bis(2-chloroethylthio)propane
- Bis(2-chloroethylthio)methane
- Bis(2-chloroethylthioethyl) ether
Uniqueness
1,5-Bis(2-chloroethylthio)-n-pentane is unique due to its specific pentane backbone, which imparts distinct chemical and physical properties compared to its analogs. Its longer carbon chain provides different steric and electronic effects, influencing its reactivity and biological activity.
Properties
CAS No. |
142868-94-8 |
|---|---|
Molecular Formula |
C9H18Cl2S2 |
Molecular Weight |
261.3 g/mol |
IUPAC Name |
1,5-bis(2-chloroethylsulfanyl)pentane |
InChI |
InChI=1S/C9H18Cl2S2/c10-4-8-12-6-2-1-3-7-13-9-5-11/h1-9H2 |
InChI Key |
CUJOZMZOOCTTAZ-UHFFFAOYSA-N |
Canonical SMILES |
C(CCSCCCl)CCSCCCl |
physical_description |
This is a chemical weapon related to sulfur mustard (mustard gas) and is expected to react in a similar fashion. See the chemical datasheet for sulfur mustard for more information. |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


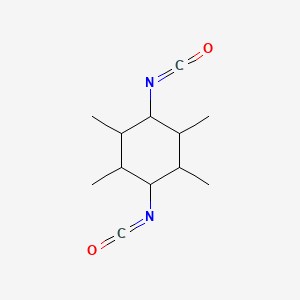

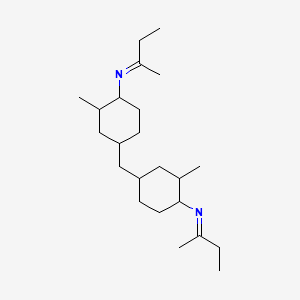
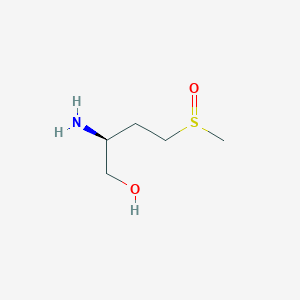

![2-Hydroxy-3-[3-(trimethoxysilyl)propoxy]propyl acrylate](/img/structure/B12681166.png)

